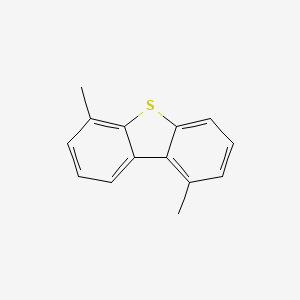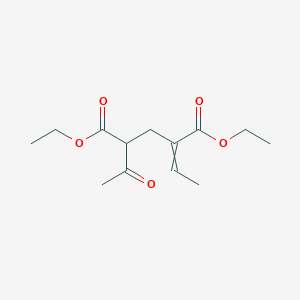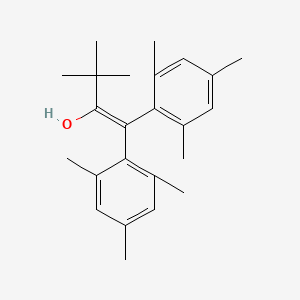
1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- is an organic compound with a complex structure It is characterized by the presence of a butenol backbone with dimethyl and trimethylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-buten-2-ol with appropriate reagents to introduce the trimethylphenyl groups. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and efficiency. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Buten-2-ol, 3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-buten-1-ol: A similar compound with a butenol backbone but different substituents.
2-Buten-1-ol, 3-methyl-, acetate: Another related compound with an acetate group.
3-Buten-2-ol, 2-methyl-: A compound with a similar structure but different functional groups
Uniqueness
Its structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
89959-16-0 |
|---|---|
Fórmula molecular |
C24H32O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,1-bis(2,4,6-trimethylphenyl)but-1-en-2-ol |
InChI |
InChI=1S/C24H32O/c1-14-10-16(3)20(17(4)11-14)22(23(25)24(7,8)9)21-18(5)12-15(2)13-19(21)6/h10-13,25H,1-9H3 |
Clave InChI |
RCCWKTDXEPYRED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=C(C(C)(C)C)O)C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
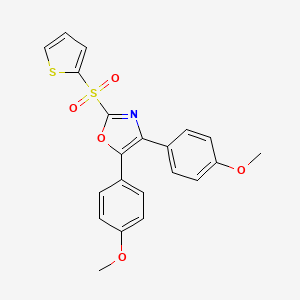

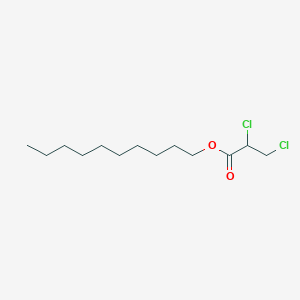

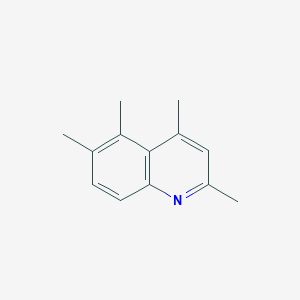
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
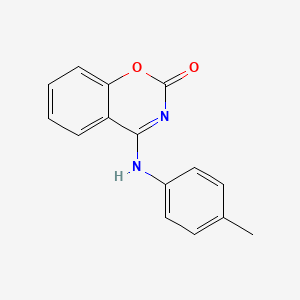

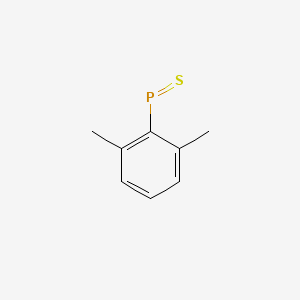
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
